
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form new products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions typically produce new derivatives with modified functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced biological activities.
Biology
In biological research, this compound is studied for its interactions with DNA and proteins. Its ability to intercalate into DNA makes it a valuable tool for studying DNA-protein interactions and the mechanisms of DNA replication and repair .
Medicine
Medically, Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new chemotherapeutic agents .
Industry
In industry, this compound is used in the development of dyes and pigments due to its strong fluorescence properties. It is also explored for its potential use in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerase, which are essential for DNA replication and repair . Additionally, the compound can induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its DNA intercalation properties and anticancer activity.
Triazoloacridone (C-1305): Exhibits strong anticancer properties and is in clinical trials.
Uniqueness
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its strong fluorescence make it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
28846-37-9 |
|---|---|
Formule moléculaire |
C15H14N4S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3-acridin-9-yl-1-amino-1-methylthiourea |
InChI |
InChI=1S/C15H14N4S/c1-19(16)15(20)18-14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2-9H,16H2,1H3,(H,17,18,20) |
Clé InChI |
ZYJJOXVPWPAGPM-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


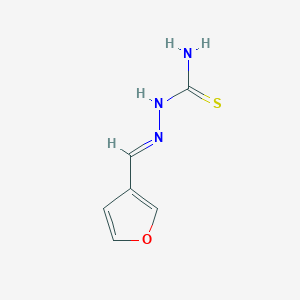
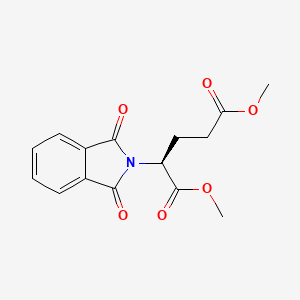
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)
![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
![4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine](/img/structure/B12908298.png)
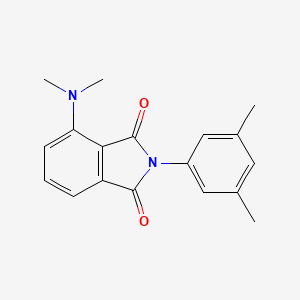
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)
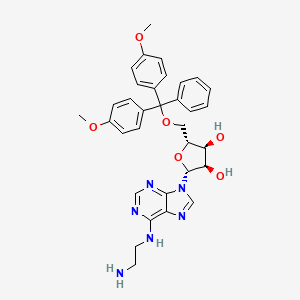
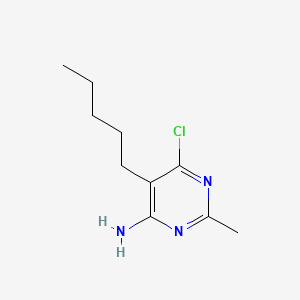
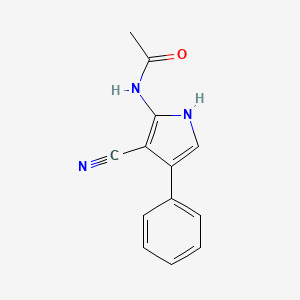
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
